N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
This compound features a benzothiadiazine dioxide core (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl) linked via a sulfanyl group to an acetamide scaffold substituted with a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-4-5-16-15(9-11)20-18(21-26(16,23)24)25-10-17(22)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOFHTYSCBIWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and possible therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiadiazine core, which is characterized by the presence of both sulfur and nitrogen atoms within a heterocyclic structure. The specific configuration of the N-(3,5-dimethylphenyl) and 6-methyl substituents enhances its chemical reactivity and biological potential.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| CAS Number | Not available |
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of acetamide have shown effectiveness in reducing lipid peroxidation and scavenging free radicals. A study demonstrated that related compounds could inhibit lipid peroxidation by up to 98% at certain concentrations .
Enzyme Inhibition
Research into enzyme inhibition has revealed that compounds like this compound may inhibit specific enzymes involved in inflammatory pathways. For example, soybean lipoxygenase inhibition assays showed promising results for structurally similar compounds .
Neuroprotective Effects
Neuroprotective properties have been observed in related acetamide compounds. One study found that certain derivatives provided protection against oxidative stress in neuronal cell lines (PC12 cells), suggesting potential applications in neurodegenerative diseases . This property could be attributed to the benzothiadiazine core's ability to modulate oxidative stress responses.
Cytotoxicity
While exploring the cytotoxic effects of related compounds, it was noted that some exhibited low cytotoxicity levels while maintaining protective effects against cellular damage. This balance is crucial for developing therapeutic agents with minimal side effects .
Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, various derivatives were tested for their ability to inhibit lipid peroxidation. The results indicated that certain modifications to the acetamide structure significantly enhanced antioxidant activity.
| Compound | Lipid Peroxidation Inhibition (%) at 100 µM |
|---|---|
| Compound A | 74.4% |
| Compound B | 93.1% |
| Compound C | 98.1% |
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition was performed using soybean lipoxygenase as a target. The following IC50 values were noted for selected compounds:
| Compound | IC50 (µM) |
|---|---|
| Compound D | 55 |
| Compound E | 27 |
These findings suggest that structural modifications can significantly influence biological activity.
Comparison with Similar Compounds
Core Heterocyclic Systems
Benzothiadiazine Dioxide vs. Benzothiazole Derivatives
The target compound’s benzothiadiazine dioxide core distinguishes it from benzothiazole derivatives (e.g., compounds 3a–5g in ). Key differences include:
The sulfone group in the target compound may enhance metabolic stability compared to benzothiazoles, though this requires experimental validation.
Acetamide Linker and Substituent Effects
Comparison with Phenoxyacetamide Analogs () The compound in -(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide, shares an acetamide backbone but differs in substituents:
The sulfanyl group in the target compound could improve thiol-mediated binding compared to the ether linkage in phenoxyacetamides .
Anti-inflammatory and Antibacterial Potential
Benzothiazole derivatives (e.g., 5d) exhibit notable anti-inflammatory and antibacterial activities, with compound 5d showing the highest potency in . While the target compound’s benzothiadiazine core is structurally distinct, the shared sulfur-containing heterocycle suggests possible overlap in mechanisms (e.g., inhibition of cyclooxygenase or bacterial enzyme systems).
Analgesic Activity
Compound 5e (benzothiazole derivative) demonstrated superior analgesic activity in . The acetamide linkage in the target compound may similarly modulate pain pathways, but the dimethylphenyl group’s steric bulk could alter receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
